![molecular formula C19H22FNO3S B2408146 N-[2-(3-fluorophényl)-2-méthoxyéthyl]-5,6,7,8-tétrahydronaphtalène-2-sulfonamide CAS No. 1797183-36-8](/img/structure/B2408146.png)
N-[2-(3-fluorophényl)-2-méthoxyéthyl]-5,6,7,8-tétrahydronaphtalène-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-fluorophenyl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyethyl chain, and a tetrahydronaphthalene sulfonamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Applications De Recherche Scientifique
N-[2-(3-fluorophenyl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-fluorophenyl-2-methoxyethylamine: This intermediate can be synthesized by reacting 3-fluorobenzaldehyde with methoxyethylamine under reductive amination conditions.
Formation of the sulfonamide: The intermediate amine is then reacted with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions may be scaled up using continuous flow reactors to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3-fluorophenyl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as nitrating agents or halogenating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Mécanisme D'action
The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the fluorophenyl group can enhance binding affinity to specific receptors, modulating their activity. The methoxyethyl chain may also contribute to the compound’s overall bioavailability and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-fluorophenyl)-N’-(2-thiazolyl)urea: This compound shares the fluorophenyl group but differs in the presence of a thiazolyl and urea moiety.
N-(3-fluorophenyl)-N’-(2-furfuryl)urea: Similar in having a fluorophenyl group, but contains a furfuryl and urea moiety.
Uniqueness
N-[2-(3-fluorophenyl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its combination of a fluorophenyl group, a methoxyethyl chain, and a tetrahydronaphthalene sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3S/c1-24-19(16-7-4-8-17(20)11-16)13-21-25(22,23)18-10-9-14-5-2-3-6-15(14)12-18/h4,7-12,19,21H,2-3,5-6,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFHBXVZGQXUNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
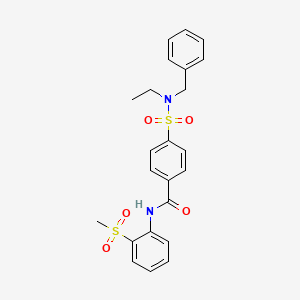
![4-{2-[1-(4-methylbenzoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2408064.png)
![N-[1-(2-Ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2408066.png)
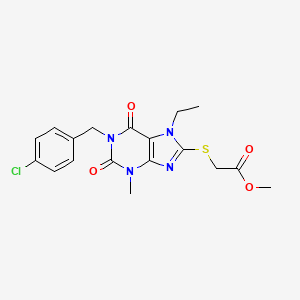
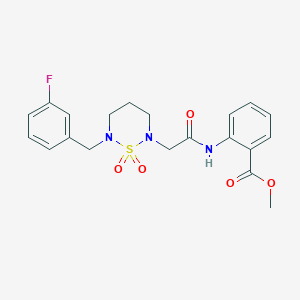
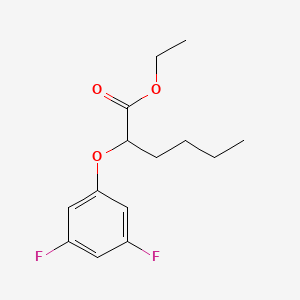
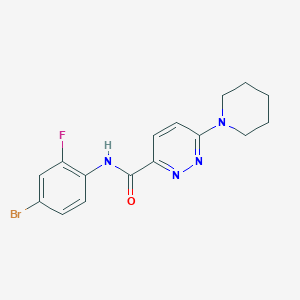
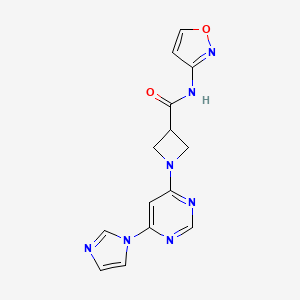
![Tert-butyl N-(2-oxo-2lambda6-thia-6-azaspiro[3.3]heptan-2-ylidene)carbamate;oxalic acid](/img/structure/B2408080.png)
![N-(2,5-dimethoxyphenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2408082.png)
![Methyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate](/img/structure/B2408083.png)
![N-(3-chloro-4-methoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2408084.png)
![5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2408085.png)
![2,2-Dioxo-3,3a,4,5,7,7a-hexahydro-1H-thieno[3,4-c]pyridin-6-one](/img/structure/B2408086.png)
